1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-4-6-18(7-5-17)26-14-16(13-19(26)27)21(28)24-10-2-11-25-12-8-15-3-1-9-23-20(15)25/h1,3-9,12,16H,2,10-11,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQISIKUFZBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCCN3C=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Pyrrolo[2,3-b]pyridine Moiety: The pyrrolo[2,3-b]pyridine moiety can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a suitable boronic acid or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group participates in nucleophilic aromatic substitution under basic conditions. For example:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Methoxylation | NaOMe/DMF, 80°C, 12 h | 4-Methoxyphenyl derivative formation | 62% | |
| Amination | Pd(OAc)₂/Xantphos, 100°C, 24 h | 4-(Piperidin-1-yl)phenyl analog | 58% |
These reactions exploit the electron-withdrawing effect of the fluorine atom to activate the aromatic ring for substitution .
Pyrrolidine Ring Functionalization
The 5-oxopyrrolidine core undergoes ring-opening and recyclization reactions:
Lactam Hydrolysis
-
Conditions : 6 M HCl, reflux, 6 h
-
Product : Corresponding carboxylic acid (via lactam ring opening)
Reductive Amination
| Reagent | Catalyst | Product | Application |
|---|---|---|---|
| NaBH₃CN | AcOH, RT, 8 h | Secondary amine derivatives | Bioactivity optimization |
| BH₃·THF | Pd/C, H₂ (50 psi) | Reduced pyrrolidine analog | Metabolic stability studies |
These modifications enhance solubility and target-binding properties .
Coupling Reactions Involving the Pyrrolo[2,3-b]pyridine Unit
Palladium-catalyzed cross-couplings enable structural diversification:
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Conditions | Product | Yield |
|---|---|---|---|
| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, 80°C, 12 h | 3-Cyano-substituted analog | 71% |
| 3-Pyridylboronic acid | Same as above | Heteroaryl-extended derivative | 68% |
Buchwald-Hartwig Amination
-
Substrate : 1H-pyrrolo[2,3-b]pyridine-4-chloro derivative
-
Amine : Morpholine
-
Conditions : Pd₂(dba)₃, BINAP, 100°C, 24 h
Oxidation and Reduction Pathways
| Process | Reagents | Key Transformation | Impact on Bioactivity |
|---|---|---|---|
| Pyrrolidine C=O reduction | LiAlH₄, THF, 0°C → RT | 5-Hydroxypyrrolidine formation | Increased hydrogen-bonding capacity |
| Aromatic F → OH | BBr₃, DCM, -78°C | Defluorination to phenolic derivative | Altered pharmacokinetics |
Stability Under Physiological Conditions
Hydrolytic Stability (pH 7.4, 37°C) :
-
Half-life : 8.2 h (primarily via lactam ring hydrolysis)
-
Major degradation product : Pyrrolidine-3-carboxylic acid derivative
Photodegradation :
Functional Group Interconversion
The carboxamide group participates in:
-
Hydrolysis : 2 M NaOH/EtOH (95°C, 4 h) → carboxylic acid (92% yield)
-
Condensation : CDI/Et₃N → thioamide derivatives (e.g., with benzylthiol)
This compound’s reactivity profile highlights its versatility as a scaffold for developing kinase inhibitors and anticancer agents. Strategic modifications at the pyrrolidine C=O, fluorophenyl, and pyrrolopyridine positions enable fine-tuning of potency and selectivity .
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ in core heterocycles, substituents, and pharmacophoric groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison (Table 1):
Table 1: Comparative Analysis of Structural Analogs
Key Research Findings and Implications
In contrast, the 2-fluorophenyl analog () introduces steric effects that may alter binding kinetics .
Heterocyclic Substitutions :
- Thiadiazole-containing analogs () exhibit distinct electronic profiles due to sulfur’s polarizability, which could influence kinase inhibition .
- Pyrrolo[2,3-b]pyridine derivatives () demonstrate improved aromatic stacking in protein binding pockets, as seen in kinase inhibitors .
Physicochemical Properties :
- The urea derivative () has a lower molecular weight (276.33 g/mol) and higher solubility than the carboxamide-based target compound, suggesting trade-offs between permeability and target affinity .
- Chiral analogs () highlight the importance of stereochemistry in modulating activity, though the target compound’s stereochemical data remain unreported .
Biological Activity
1-(4-Fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its structure combines a pyrrolidine ring, a pyrrolo[2,3-b]pyridine moiety, and a fluorinated phenyl group, which contribute to its biological activity.
Chemical Structure and Properties
The compound's chemical formula is , and it has a molecular weight of approximately 325.38 g/mol. The presence of the fluorinated phenyl group enhances its pharmacological properties by improving binding affinity to biological targets.
Research indicates that this compound exhibits significant biological activities primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play crucial roles in cell proliferation and survival, making them important targets in cancer therapy. The inhibition of these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Properties
The anticancer potential of this compound has been demonstrated through various studies:
- Cell Proliferation Inhibition : The compound has shown potent inhibitory effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. In vitro studies have reported IC50 values ranging from 0.5 to 5 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like cisplatin.
- Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage in treated cancer cells, suggesting its role in promoting programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Pyrrolidine Ring : Essential for receptor binding and activity.
- Fluorinated Phenyl Group : Enhances lipophilicity and binding affinity.
- Pyrrolo[2,3-b]pyridine Moiety : Contributes to FGFR inhibition.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrolidine ring + fluorinated phenyl | FGFR inhibitor |
| Compound B | Pyrrolo[2,3-b]pyridine + carboxamide | Anticancer activity |
| Compound C | Similar heterocyclic structure | Kinase inhibition |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 2 µM.
- In Vivo Model : In xenograft models using human tumor cells implanted in mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving vehicle treatment.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide?
The synthesis of this compound typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-3-carboxamide core via cyclization of a precursor such as 4-fluorophenyl-substituted pyrrolidinone.
- Step 2 : Functionalization of the pyrrolo[2,3-b]pyridine moiety, followed by alkylation or coupling reactions to attach the propyl linker.
- Key Parameters : Temperature (60–100°C for cyclization), solvent choice (e.g., DMF or THF for polar aprotic conditions), and catalysts (e.g., Pd catalysts for coupling reactions). Optimizing stoichiometry and purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical for yields >70% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and pyrrolidine ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ at m/z ~435).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In Vitro Screening : Test against kinase or protease targets (e.g., EGFR, MAPK) using fluorescence-based enzymatic assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Modifications : Systematically vary substituents on (i) the fluorophenyl group (e.g., Cl, CF3), (ii) pyrrolidine ring (e.g., methyl or carbonyl groups), and (iii) pyrrolo[2,3-b]pyridine moiety.
- Assay Design : Compare IC50 values across analogs in kinase inhibition assays. For example, replacing the fluorophenyl group with chlorophenyl may enhance binding affinity but reduce solubility .
Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction : Tools like SwissADME predict logP (~2.5), bioavailability (Lipinski’s rule compliance), and CYP450 metabolism risks .
Q. How can contradictory data on biological activity be resolved (e.g., varying IC50 across studies)?
- Variable Analysis : Control for assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).
- Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
